N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide
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Overview
Description
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of Substituents: The 2-methylphenyl group can be introduced via Friedel-Crafts alkylation using methylbenzene and a suitable catalyst.
Formation of Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the benzothiazole derivative with thiourea under acidic conditions.
Coupling with 4-Fluorobenzamide: The final step involves coupling the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell division and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
N-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial and antifungal activities.
2-Aminobenzothiazoles: Investigated for their larvicidal and adulticidal activities against Aedes aegypti.
Uniqueness
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide stands out due to its unique combination of a benzothiazole core with a carbamothioyl group and a fluorobenzamide moiety. This unique structure imparts specific biological activities and potential therapeutic applications that are distinct from other benzothiazole derivatives.
Properties
Molecular Formula |
C22H16FN3OS2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H16FN3OS2/c1-13-16(21-24-18-6-2-3-8-19(18)29-21)5-4-7-17(13)25-22(28)26-20(27)14-9-11-15(23)12-10-14/h2-12H,1H3,(H2,25,26,27,28) |
InChI Key |
UQPVNTSRYHRNQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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